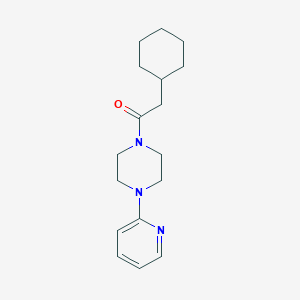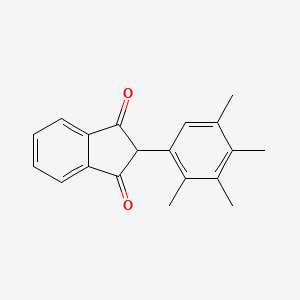
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CQMA, is a novel compound with potential applications in various fields of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies. In
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has shown potential applications in various fields of scientific research, including cancer research, infectious disease research, and neuroscience research. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have antimalarial and antibacterial activity. In neuroscience research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have neuroprotective effects and improve cognitive function.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In malaria parasites, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of plasmepsin II, an essential enzyme for the survival of the parasite.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of parasite growth in malaria and bacterial infections, and neuroprotective effects in the brain. N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been shown to have anti-inflammatory effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its unique structure and mechanism of action, which allows for the exploration of new pathways and targets. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One direction is the exploration of its potential applications in other fields, such as immunology and cardiovascular research. Another direction is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide shows promise as a novel compound with potential applications in various fields of scientific research.
合成法
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is synthesized using a two-step process. In the first step, 2-quinolinethiol is reacted with 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-2-methoxy-N-(2-quinolinylthio)benzamide. In the second step, this intermediate is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(19)10-15(16)20-17(22)11-24-18-9-6-12-4-2-3-5-14(12)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUXJAXWWSPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)


![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)





